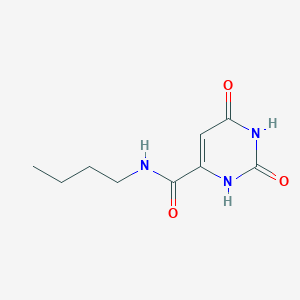

n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Description

Properties

CAS No. |

13156-38-2 |

|---|---|

Molecular Formula |

C9H13N3O3 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

N-butyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |

InChI |

InChI=1S/C9H13N3O3/c1-2-3-4-10-8(14)6-5-7(13)12-9(15)11-6/h5H,2-4H2,1H3,(H,10,14)(H2,11,12,13,15) |

InChI Key |

VDPUDVVYHYMGDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC(=O)NC(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the reaction of barbituric acid with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as HPLC and NMR analysis, are employed to verify the chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions: n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted tetrahydropyrimidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new pharmaceuticals and bioactive molecules .

Medicine: In medicine, this compound is explored for its therapeutic potential. It is investigated for its role in treating various diseases and conditions .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and other industrial products .

Mechanism of Action

The mechanism of action of n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several analogs, differing primarily in substituents at the pyrimidine core and carboxamide side chains. Below is a detailed analysis of key analogs and their properties:

TRPA1 Inhibitors

- HC-030031 and CHEM-5861528: These analogs feature a 1,3-dimethyl-2,6-dioxo-tetrahydropurin-7-yl group linked to substituted phenylacetamide moieties. Both exhibit TRPA1 antagonism with IC50 values of 4–10 μM, demonstrating the importance of the dioxo-tetrahydropyrimidine core in blocking ion channels.

Antioxidant Derivatives

- 7c and 8c: These compounds incorporate a 1-methyl-2,6-dioxo-tetrahydropyrimidin-4-ylamino group paired with fluorophenyl or chlorophenyl moieties. They exhibit potent antioxidant activity in DPPH, O2<sup>−</sup>, and NO assays, surpassing standard antioxidants.

Peptidomimetic Derivatives

- Compounds o, m, n : These complex molecules include a 2-oxotetrahydropyrimidin-1-yl group within peptidomimetic frameworks. While their biological targets differ (e.g., antimicrobial or protease inhibition), the shared pyrimidine core highlights its versatility in drug design. The n-butyl chain in the target compound may reduce steric hindrance compared to bulkier substituents in these analogs, favoring interactions with compact binding pockets .

Metabolites and Carboxylic Acid Analogs

- 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid : This metabolite lacks the carboxamide and n-butyl groups. Urinary levels in unaffected individuals are ~1 µmol/mmol creatinine, suggesting rapid clearance. The carboxamide group in the target compound likely enhances metabolic stability compared to the carboxylic acid derivative, prolonging its biological half-life .

Structural and Functional Data Table

Key Research Findings

- Substituent Impact : Alkyl chains (e.g., n-butyl) enhance lipophilicity and metabolic stability compared to methyl or aryl groups, as seen in TRPA1 inhibitors and antioxidant derivatives .

- Core Scaffold Utility : The 2,6-dioxo-tetrahydropyrimidine core is versatile, enabling applications in ion channel modulation, antioxidant therapy, and antimicrobial design .

- Metabolic Considerations : Carboxamide derivatives exhibit superior stability over carboxylic acid analogs, suggesting tailored pharmacokinetic profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing n-Butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide?

The synthesis typically involves multi-step organic reactions, such as condensation of pyrimidine precursors with n-butylcarboxamide groups. Key steps include cyclization under acidic or basic conditions and purification via recrystallization or column chromatography. Analytical validation using NMR and LC-MS is critical to confirm structural integrity .

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection involves single-crystal diffraction, followed by structure solution via direct methods (SHELXS) and refinement (SHELXL). Visualization tools like Mercury CSD can validate packing patterns and intermolecular interactions .

Q. What safety protocols should be followed when handling this compound in the laboratory?

According to safety data sheets (SDS), the compound is classified as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store in sealed, dry containers. First-aid measures include rinsing affected areas with water and seeking medical attention .

Advanced Research Questions

Q. How can researchers investigate the pharmacological targets of this compound, such as TRP channel modulation?

In vitro assays using TRPA1-expressing cell lines (e.g., HEK293) with calcium flux measurements can assess antagonism. Dose-response curves (IC50 calculations) and selectivity profiling against related channels (TRPV1/TRPM8) are essential. Structural analogs (e.g., HC-030031) provide comparative frameworks for structure-activity relationship (SAR) studies .

Q. What analytical techniques are suitable for studying its endogenous metabolite interactions?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) enables sensitive detection of metabolites. Isotopic labeling (e.g., ¹³C or ¹⁵N) can track metabolic pathways, while nuclear Overhauser effect spectroscopy (NOESY) NMR identifies binding interactions with biomolecules .

Q. How can crystallographic data discrepancies (e.g., unit cell parameters) be resolved?

Mercury CSD’s "Materials Module" compares packing similarity and intermolecular motifs across datasets. Refinement with SHELXL using high-resolution data and twinning detection (e.g., Hooft parameter) improves accuracy. Cross-validation with spectroscopic data (IR/Raman) ensures structural consistency .

Q. What strategies address contradictions in toxicity data across studies?

Dose-dependent toxicity assays (e.g., MTT for cell viability) under standardized conditions (pH, temperature) reduce variability. Meta-analyses of existing datasets using tools like ToxCast or PubChem integrate mechanistic insights (e.g., oxidative stress markers) to resolve discrepancies .

Methodological Notes

- Crystallography Workflow : Data collection → SHELXS/SHELXD solution → SHELXL refinement → Mercury visualization → CIF report generation .

- Pharmacological Profiling : TRPA1 IC50 determination via FLIPR assays; selectivity screening using radioligand binding .

- Analytical Validation : LC-MS (C18 column, 0.1% formic acid mobile phase); NMR (DMSO-d6, 600 MHz) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.